4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
4-(2-Chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by its unique structure, which includes a quinoxalinone core with a chloroacetyl group at the 4-position and an ethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone typically involves the reaction of 3-ethyl-3,4-dihydroquinoxalin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: The carbonyl group in the quinoxalinone core can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and appropriate bases (e.g., sodium hydroxide) under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoxalinones.
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of alcohol derivatives of quinoxalinone.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in antimicrobial studies, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoxalinone derivatives: Compounds with similar quinoxalinone cores but different substituents.
Chloroacetyl derivatives: Compounds with chloroacetyl groups attached to different heterocyclic cores.
Ethyl-substituted heterocycles: Compounds with ethyl groups attached to various heterocyclic systems.
Uniqueness
4-(2-Chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone is unique due to its specific combination of a chloroacetyl group and an ethyl group on the quinoxalinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(2-chloroacetyl)-3-ethyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-9-12(17)14-8-5-3-4-6-10(8)15(9)11(16)7-13/h3-6,9H,2,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOYIPQIYSCFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2N1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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